Quinocarcinol

Description

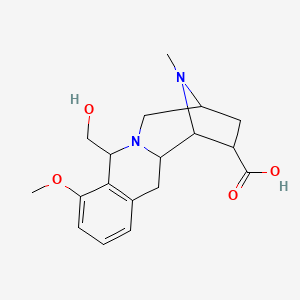

Structure

3D Structure

Properties

CAS No. |

84573-32-0 |

|---|---|

Molecular Formula |

C18H24N2O4 |

Molecular Weight |

332.4 g/mol |

IUPAC Name |

10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid |

InChI |

InChI=1S/C18H24N2O4/c1-19-11-7-12(18(22)23)17(19)13-6-10-4-3-5-15(24-2)16(10)14(9-21)20(13)8-11/h3-5,11-14,17,21H,6-9H2,1-2H3,(H,22,23) |

InChI Key |

SYVCFDKBUKNCBX-UHFFFAOYSA-N |

SMILES |

CN1C2CC(C1C3CC4=C(C(N3C2)CO)C(=CC=C4)OC)C(=O)O |

Canonical SMILES |

CN1C2CC(C1C3CC4=C(C(N3C2)CO)C(=CC=C4)OC)C(=O)O |

Synonyms |

quinocarcinol |

Origin of Product |

United States |

Biosynthetic Pathways and Genetic Determinants of Quinocarcinol Production

Identification of Microbial Producers and Fermentation Strategies for Quinocarcinol Isolation

Quinocarcinol and its analogs are secondary metabolites produced by specific strains of soil-dwelling bacteria, primarily belonging to the genus Streptomyces. These filamentous bacteria are renowned for their capacity to synthesize a vast array of bioactive compounds. jmicrobiol.or.kr While the initial discovery of Quinocarcin (B1679961) was from Streptomyces melanovinaceus, subsequent research has identified other producers. The identification of these microbial sources is the first critical step, often achieved through screening programs that test microbial extracts for specific biological activities.

Once a producing strain is identified, fermentation is employed to cultivate the microorganism and induce the production of the target compound. Fermentation strategies are optimized to maximize yield, which involves carefully controlling various physical and chemical parameters. This includes the composition of the culture medium (carbon and nitrogen sources, trace elements), pH, temperature, and aeration. For instance, many actinomycetes, the group to which Streptomyces belongs, are grown in large-scale fermenters where these conditions can be precisely managed. frontiersin.org After the fermentation process, Quinocarcinol is isolated from the culture broth and mycelium through a series of downstream processing steps, typically involving solvent extraction and chromatographic purification techniques.

| Microbial Producer | Compound Produced |

| Streptomyces melanovinaceus | Quinocarcin |

| Kitatosatospora sp. | SF-1739 (structurally related to Quinocarcin) |

Elucidation of Precursor Molecules and Metabolic Intermediates in Quinocarcinol Biosynthesis

The biosynthesis of complex natural products like Quinocarcinol begins with simple precursor molecules derived from primary metabolism. mdpi.com These are the basic building blocks that are assembled and modified by the biosynthetic machinery. For tetrahydroisoquinoline alkaloids, the precursors are typically derived from amino acids. creative-proteomics.comeolss.net

In the case of Quinocarcinol, the biosynthesis is believed to start from precursors originating from the shikimate pathway and amino acid metabolism. The core tetrahydroisoquinoline (THIQ) structure is generally formed from a β-phenylethylamine derivative and an aldehyde or ketone. acs.org The pyrrolidine (B122466) ring is constructed from another amino acid precursor. Through isotopic labeling studies and analysis of the biosynthetic gene cluster, it has been proposed that the pathway involves intermediates such as L-tyrosine, which provides the foundational structure for one part of the molecule. researchgate.net These initial building blocks undergo a series of enzymatic transformations, passing through various metabolic intermediates before the final tetracyclic scaffold is formed. wikipedia.org

Enzymology and Mechanistic Aspects of Key Biosynthetic Transformations (e.g., Pictet-Spengler condensation, Mannich reactions)

The assembly of Quinocarcinol's distinctive core structure involves several key enzymatic reactions. Two of the most critical transformations are the Pictet-Spengler reaction and an intramolecular Mannich reaction. researchgate.net

The Pictet-Spengler reaction is a fundamental process in the biosynthesis of isoquinoline (B145761) alkaloids. numberanalytics.comresearchgate.net It involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. youtube.com In the biosynthesis of Quinocarcinol, an enzyme catalyzes this condensation to form the tetrahydroisoquinoline (THIQ) moiety, which constitutes a significant portion of the final molecule's framework. researchgate.netresearchgate.net The reaction proceeds through the formation of an iminium ion, which then undergoes an electrophilic attack on the aromatic ring to close the new heterocyclic ring. researchgate.netyoutube.com

Following the formation of the THIQ system, an intramolecular Mannich reaction is crucial for constructing the rest of the polycyclic structure. jst.go.jp The Mannich reaction is an aminoalkylation that involves the reaction of an amine, an aldehyde (or ketone), and a compound with an acidic proton. byjus.com In the enzymatic context of Quinocarcinol biosynthesis, this reaction occurs intramolecularly, where the reacting components are all part of the same intermediate molecule. This key step, catalyzed by a specific enzyme within the pathway, forges a new carbon-carbon bond to create the pyrrolidine ring, ultimately yielding the characteristic tetracyclic THIQ-pyrrolidine core scaffold of Quinocarcinol. researchgate.netorganic-chemistry.org

| Reaction | Description | Role in Quinocarcinol Biosynthesis |

| Pictet-Spengler Condensation | Condensation and ring closure of a β-arylethylamine with a carbonyl compound. numberanalytics.com | Forms the core tetrahydroisoquinoline (THIQ) ring system. researchgate.net |

| Intramolecular Mannich Reaction | Aminoalkylation reaction that forms a β-amino carbonyl compound via an iminium ion intermediate. byjus.comorganic-chemistry.org | Constructs the fused pyrrolidine ring to complete the tetracyclic scaffold. researchgate.net |

Characterization and Analysis of Quinocarcinol Biosynthetic Gene Clusters (BGCs)

The enzymes responsible for producing Quinocarcinol are encoded by a set of genes located together on the microbial chromosome, known as a Biosynthetic Gene Cluster (BGC). nih.govnih.gov The identification and analysis of this BGC provide a genetic blueprint for the entire biosynthetic pathway. frontiersin.orgrsc.org

The Quinocarcinol biosynthetic gene cluster, referred to as the 'qcn' cluster, is a contiguous stretch of DNA within the genome of the producing Streptomyces strain. researchgate.net The genes within the cluster are organized in a compact manner, often transcribed as operons, which allows for coordinated regulation of their expression. nih.gov This organization is a common feature of secondary metabolite BGCs in bacteria. nih.govnih.gov The entire cluster contains all the genes necessary for the synthesis of the precursors, their assembly into the core structure, and subsequent chemical modifications (tailoring) to produce the final active compound.

Analysis of the DNA sequence of the 'qcn' gene cluster allows for the functional annotation of the enzymes it encodes. frontiersin.org The biosynthesis of Quinocarcinol is dominated by a Non-Ribosomal Peptide Synthetase (NRPS) system. researchgate.net NRPSs are large, modular enzymes that synthesize peptides without the use of ribosomes. nih.govnih.gov

Key enzymes identified in the Quinocarcinol BGC include:

Non-Ribosomal Peptide Synthetases (NRPSs) : A three-component NRPS complex, comprising Qcn16, Qcn17, and Qcn19, is central to the pathway. researchgate.net These modular enzymes select, activate, and condense the amino acid building blocks. unl.edu Each module within an NRPS is responsible for incorporating one specific amino acid into the growing peptide chain. nih.gov

MbtH-like proteins : These are small proteins often found in NRPS gene clusters that are thought to play a role in the proper functioning or stability of the adenylation (A) domains of the NRPS enzymes.

Tailoring Enzymes : After the core scaffold is assembled by the NRPS, it is further modified by a series of tailoring enzymes. These can include oxidases, methyltransferases, and other enzymes that add or modify functional groups, leading to the final structure of Quinocarcinol. Gene inactivation studies have been instrumental in proposing the functions of these late-stage modification enzymes. researchgate.net

| Gene/Enzyme Class | Proposed Function in Quinocarcinol Biosynthesis |

| Qcn16/17/19 (NRPS complex) | A multi-enzyme complex that assembles the core peptide backbone from amino acid precursors. researchgate.net |

| MbtH-family protein | Likely assists in the function and stability of the NRPS adenylation domains. researchgate.net |

| Tailoring Enzymes (e.g., Oxidases, Methyltransferases) | Perform post-assembly modifications to the core structure to yield the final Quinocarcinol molecule. researchgate.net |

Genetic engineering provides powerful tools to study and manipulate biosynthetic pathways. weebly.comphysicsandmathstutor.comtreehugger.com For Quinocarcinol, targeted gene inactivation or "knockout" experiments have been essential for confirming the role of specific genes. researchgate.net By deleting a particular gene from the 'qcn' cluster and observing the resulting change in metabolite production (e.g., the accumulation of an intermediate or the absence of the final product), researchers can deduce the function of the encoded enzyme. jmicrobiol.or.kr

Furthermore, genetic engineering can be used to optimize the production of Quinocarcinol. uni-stuttgart.de This can be achieved by:

Overexpressing regulatory genes : Enhancing the expression of positive regulatory genes or deleting negative ones can "switch on" or increase the activity of the entire biosynthetic pathway, leading to higher yields. nih.gov

Heterologous expression : The entire 'qcn' gene cluster can be transferred into a different, fast-growing, and genetically tractable host organism, potentially simplifying production and increasing titers.

Combinatorial Biosynthesis : By swapping or modifying domains within the NRPS modules or introducing new tailoring enzymes, it is possible to generate novel analogs of Quinocarcinol with potentially improved properties. unl.edu

Functional Annotation of Enzymes within the BGC (e.g., NRPS, PKS, tailoring enzymes)

Regulation of Quinocarcinol Biosynthesis in Producing Organisms

The production of quinocarcin, and by extension its derivative quinocarcinol, is governed by the expression of the quinocarcin (qcn) biosynthetic gene cluster. Like many secondary metabolite BGCs in Streptomyces, its regulation is a tightly controlled process, ensuring that the antibiotic is produced at the appropriate time and in response to specific physiological or environmental cues. nih.gov

The regulation of antibiotic biosynthesis in Streptomyces is typically hierarchical, involving both broad, pleiotropic regulators that affect multiple metabolic pathways and development, as well as pathway-specific regulators located within the BGC itself, known as cluster-situated regulators (CSRs). nih.gov These CSRs are the primary connection point between the specific pathway and the organism's broader regulatory networks, which monitor factors such as nutrient availability, population density, and other stress signals. nih.gov

While the specific regulatory genes within the qcn cluster have not been fully characterized in all publications, it is a common feature of antibiotic BGCs to contain one or more such genes. nih.govresearchgate.net These regulators can act as activators or repressors. For instance, in the formicamycin BGC, the MarR-family transcriptional repressor ForJ controls the expression of the majority of the biosynthetic genes. researchgate.net Deletion of such a repressor can lead to a significant increase in antibiotic production. researchgate.net It is highly probable that the qcn cluster contains analogous regulatory elements that control its expression.

Furthermore, epigenetic mechanisms, such as histone-like protein-mediated chromatin structuring and DNA methylation, are known to play a role in silencing or activating BGCs in bacteria. nih.gov These "silent" or "cryptic" gene clusters represent a vast, untapped source of novel natural products, and strategies to activate them, such as by modifying culture conditions or through genetic engineering of regulatory elements, are a key area of modern research. nih.gov

Table 1: General Regulatory Mechanisms in Streptomyces Antibiotic Biosynthesis

| Regulatory Level | Description | Potential Relevance to Quinocarcin |

| Cluster-Situated Regulators (CSRs) | Genes located within the BGC that specifically control the expression of the biosynthetic genes, often in response to pathway intermediates or external signals. | The qcn cluster likely contains one or more CSRs (e.g., of the SARP, LAL, or TetR families) that directly govern the transcription of the biosynthetic operons. |

| Pleiotropic Regulators | Global regulators that respond to broad physiological signals (e.g., nutrient limitation, stress) and control multiple pathways, including secondary metabolism and morphological differentiation. | General Streptomyces regulators likely influence the onset of quinocarcin production as part of the organism's overall developmental cycle. |

| Small Molecule Effectors | Diffusible small molecules, such as γ-butyrolactones, that can act as signals for quorum sensing, coordinating gene expression across the bacterial population. | The production of quinocarcin could be coordinated by such signaling molecules, ensuring production occurs at high cell densities. |

| Epigenetic Regulation | Modifications to DNA or its associated proteins that alter gene expression without changing the DNA sequence itself. This can lead to the silencing of entire BGCs. umich.edu | The qcn cluster may be silent under standard laboratory conditions and could be activated by epigenetic modifiers or specific environmental triggers. |

Comparative Biosynthesis Studies with Related Natural Products

Quinocarcin belongs to the tetrahydroisoquinoline (THIQ) family of alkaloids, a diverse group of natural products that includes other notable antitumor antibiotics like the saframycins, naphthyridinomycin, ecteinascidin 743 (ET-743), and lemonomycin. nih.govacs.org Comparative analysis of their BGCs and biosynthetic pathways reveals a fascinating story of modular evolution, shared enzymatic machinery, and subtle divergences that lead to a wide array of chemical structures.

A central theme in the biosynthesis of these compounds is the use of nonribosomal peptide synthetases (NRPSs) to construct the core scaffold. acs.orgmdpi.com The qcn cluster contains a multi-modular NRPS system (encoded by genes such as qcn12, qcn13, qcn15, qcn17, and qcn19) that assembles the molecule from amino acid precursors. acs.orgacs.org A key step in forming the characteristic tetrahydroisoquinoline-pyrrolidine core involves a Pictet-Spengler/Mannich-type cyclization, catalyzed by a specialized domain within the NRPS machinery. acs.org

One of the most striking similarities discovered is the origin of a common two-carbon (C2) hydroxyethyl (B10761427) unit found in quinocarcin, naphthyridinomycin, and ET-743. nih.govsioc.ac.cn This unit does not come from a standard amino acid but is instead "hijacked" from primary metabolism. In both quinocarcin and naphthyridinomycin biosynthesis, a unique two-component transketolase system is responsible. pnas.org In quinocarcin, the enzymes QncN and QncL transfer a glycolaldehyde (B1209225) unit from a ketose phosphate (B84403) (like fructose-6-phosphate (B1210287) or xylulose-5-phosphate) to an acyl carrier protein (ACP), forming a glycolicacyl-S-ACP extender unit for the NRPS assembly line. nih.govsioc.ac.cn This represents a novel hybrid system that merges primary and secondary metabolic pathways. The gene cassettes responsible for this are highly similar between the two pathways (qncN-qncM-qncL in quinocarcin and napB-napC-napD in naphthyridinomycin). nih.gov

Despite these similarities, key differences in precursor selection and tailoring reactions account for the structural diversity within the THIQ family. For instance, the aromatic quinone moiety in quinocarcin is derived from the amino acid phenylalanine. mdpi.com In contrast, the corresponding unit in saframycin A, safracin B, and ET-743 originates from tyrosine. mdpi.com Another example of divergence is seen with lemonomycin, which is the only known glycosylated THIQ antibiotic, featuring a rare deoxy aminosugar called lemonose. mdpi.com This highlights how tailoring enzymes, such as glycosyltransferases, can dramatically alter the final structure and biological activity of the molecule.

Table 2: Comparative Features of Quinocarcin and Related THIQ Antibiotics

| Feature | Quinocarcin | Naphthyridinomycin | Saframycin A | Lemonomycin | Ecteinascidin 743 (ET-743) |

| Producing Organism | Streptomyces melunovinuceus organic-chemistry.org | Streptomyces lusitanus nih.gov | Streptomyces lavendulae | Streptomyces candidus mdpi.com | Candidatus Endoecteinascidia frumentensis (bacterial symbiont) nih.gov |

| Core Scaffold | Tetracyclic THIQ-pyrrolidine nih.gov | Hexacyclic, complex bridged system semanticscholar.org | Pentacyclic | Tetracyclic THIQ-pyrrolidine mdpi.com | Complex, polycyclic |

| Aromatic Precursor | Phenylalanine mdpi.com | Tyrosine mdpi.com | Tyrosine mdpi.comcaltech.edu | Tyrosine (presumed) | Tyrosine mdpi.com |

| Hydroxyethyl Unit Origin | Ketose phosphate (via QncN/L) nih.govpnas.org | Ketose phosphate (via NapB/D) nih.govpnas.org | Not present | Not present | Ketose phosphate (presumed) pnas.org |

| Key Tailoring Features | Oxazolidine ring acs.org | Oxazolidine ring, additional heterocycles mdpi.comsemanticscholar.org | Quinone-hydroquinone system | Glycosylation with lemonose mdpi.com | Dimeric structure, sulfide (B99878) bridge |

| Shared Machinery | NRPS assembly, Pictet-Spengler cyclization, Transketolase-ACP system nih.govacs.org | NRPS assembly, Pictet-Spengler cyclization, Transketolase-ACP system nih.gov | NRPS assembly, Pictet-Spengler cyclization caltech.edu | NRPS assembly, Pictet-Spengler cyclization mdpi.com | NRPS assembly, Pictet-Spengler cyclization, Transketolase-ACP system (presumed) nih.gov |

Total Synthesis and Advanced Synthetic Methodologies for Quinocarcinol and Its Analogs

Novel Methodologies and Reaction Discoveries Inspired by Quinocarcinol Synthesis

The synthesis of Quinocarcinol and its derivatives has spurred the development of several cutting-edge synthetic strategies, pushing the boundaries of modern organic synthesis. These advancements not only facilitate the preparation of Quinocarcinol itself but also provide versatile tools applicable to the synthesis of other complex natural products and pharmaceuticals.

Catalytic Enantioselective Reductive 1,3-Dipolar Cycloaddition

A pivotal development in the synthesis of Quinocarcinol and its analogs has been the application of catalytic enantioselective reductive 1,3-dipolar cycloaddition reactions. Specifically, the use of iridium/copper relay catalysis has proven highly effective for the preparation of key chiral pyrrolidine (B122466) intermediates, which are crucial building blocks for the 3,8-diazabicyclo[3.2.1]octane core. This methodology allows for the construction of these intermediates with multiple stereocenters, exhibiting excellent regio-, exo-, and enantioselectivities, and demonstrating broad substrate scope and good functional group tolerance researchgate.netnih.govresearchgate.net.

Stereoselective [3 + 2] Intramolecular Cross-Cycloaddition

The construction of the characteristic bicyclo[3.2.1]octane skeletons present in Quinocarcinol has been significantly aided by stereoselective [3 + 2] intramolecular cross-cycloaddition reactions. This approach, often involving a cyclopropane (B1198618) 1,1-diester and an imine, allows for the efficient formation of these bridged bicyclic systems in a single step with good stereochemical control rsc.orgnih.govacs.org.

Gold(I)-Catalyzed Regioselective Hydroamination

The total synthesis of Quinocarcinol has also benefited from gold(I)-catalyzed regioselective hydroamination reactions. This method enables the cyclization of alkynes to form nitrogen-containing heterocycles. A notable discovery within this approach is the ability to completely switch the regioselectivity of intramolecular hydroamination of unsymmetrical alkynes through substrate control, offering a powerful tool for directing the cyclization pathway researchgate.net.

Isochromenylium (B1241065)/Isoquinolinium-Mediated Annulation Strategies

Innovative annulation protocols have been developed utilizing isochromenylium and isoquinolinium intermediates. These strategies facilitate the rapid generation of hexahydropyrazinoisoquinoline scaffolds, which are central to the Quinocarcinol structure. This one-pot annulation procedure has been employed as a key step in new total syntheses of Quinocarcinol, demonstrating its utility in efficiently building complex molecular frameworks nih.govchinesechemsoc.orgglobalauthorid.com.

Stereoselective Krapcho Decarboxylation

Advanced C-H Activation and Functionalization Approaches

More recent synthetic endeavors have incorporated advanced C-H activation and functionalization strategies. These include Rh(III)-catalyzed C-H activation/cyclization and tandem diastereoselective hydrogenation/cyclization sequences, which are instrumental in constructing the complex tetracyclic core of Quinocarcinol nih.gov. Furthermore, direct late-stage stereoselective sp3 C-H hydroxymethylation has been developed as a method for precise functionalization at a specific position within the molecule nih.gov.

Copper-Catalyzed Coupling Reactions

Copper catalysis has also played a crucial role in assembling key structural motifs. For instance, palladium-catalyzed C(sp3)-H arylation has been employed for the construction of the tetrahydroisoquinoline moiety, while copper(I)-catalyzed exo-selective [C + NC + CC] coupling reactions have been vital for generating the chiral pyrrolidine motif researchgate.net.

Novel Ylide Generation for Cycloadditions

The generation of reactive intermediates, such as azomethine ylides, for subsequent cycloaddition reactions has also seen novel approaches. The N-bromosuccinimide (NBS) oxidation of allylic tertiary amines provides a method for the in situ generation of these ylides, enabling stereoselective cycloaddition processes that are critical for building complex ring systems researchgate.netresearchgate.net.

These diverse and sophisticated methodologies highlight the ingenuity of synthetic chemists in tackling challenging natural product targets like Quinocarcinol, leading to significant advances in synthetic strategy and reaction discovery.

Data Table: Key Novel Methodologies in Quinocarcinol Synthesis

| Methodology | Key Reaction Type | Catalyst/Reagent System | Key Transformation/Feature | Stereoselectivity Achieved |

| Catalytic Enantioselective Reductive 1,3-Dipolar Cycloaddition | Cycloaddition | Iridium/Copper relay catalysis | Formation of chiral pyrrolidine intermediates with multiple stereocenters | Excellent regio-, exo-, and enantioselectivity |

| Stereoselective [3 + 2] Intramolecular Cross-Cycloaddition | Cycloaddition | Not specified (involves cyclopropane diester and imine) | Construction of the bicyclo[3.2.1]octane core | Good stereoselectivity |

| Gold(I)-Catalyzed Regioselective Hydroamination | Hydroamination | Gold(I) catalyst | Regioselective cyclization of alkynes; substrate control for regioselectivity switching | Not explicitly detailed for stereochemistry of product |

| Isochromenylium/Isoquinolinium-Mediated Annulation | Annulation | Isochromenylium/Isoquinolinium intermediates | Rapid generation of hexahydropyrazinoisoquinoline scaffolds | Not explicitly detailed |

| Stereoselective Krapcho Decarboxylation | Decarboxylation | Not specified (can be hydroxy-assisted) | Introduction of stereochemical control | Stereoselective |

| Rh(III)-Catalyzed C-H Activation/Cyclization & Tandem Hydrogenation/Cyclization | C-H Activation, Cyclization, Hydrogenation | Rh(III) catalyst | Construction of the tetracyclic core unit of Quinocarcinol | Diastereoselective hydrogenation/cyclization |

| Pd-Catalyzed C(sp3)-H Arylation | C-H Arylation | Palladium catalyst | Construction of the tetrahydroisoquinoline moiety | Not explicitly detailed |

| Cu(I)-Catalyzed exo-selective [C + NC + CC] Coupling | Coupling Reaction | Copper(I) catalyst | Generation of the chiral pyrrolidine motif | Exo-selective |

| NBS Oxidation for Azomethine Ylide Formation | Oxidation, Ylide Formation | N-Bromosuccinimide (NBS) | In situ generation of azomethine ylides for subsequent cycloadditions | Enables stereoselective cycloadditions |

List of Compounds Mentioned

Quinocarcinol

Tetrazomine

Lemonomycin

Aclidinomycins J and K

(-)-quinocarcinol methyl ester

(-)-oxa-quinocarcinol methyl ester

(-)-quinocarcinamide

(+/-)-quinocarcinamide

Lemonomycinone

Structural Elucidation and Advanced Spectroscopic Characterization of Quinocarcinol

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and various 2D NMR experiments (such as COSY, HSQC, and HMBC), has been instrumental in elucidating the structure of Quinocarcinol. These techniques allow for the assignment of individual protons and carbons within the molecule, revealing their chemical environments and connectivity. For instance, ¹H NMR provides information on the number, type, and spatial proximity of protons, indicated by chemical shifts, splitting patterns (coupling constants), and integration values. ¹³C NMR, in turn, identifies the different carbon atoms and their hybridization states. Two-dimensional NMR experiments are crucial for establishing the through-bond (COSY, HSQC) and through-space (NOESY) correlations, thereby confirming the proposed skeletal structure and relative stereochemistry. mdpi.comresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) provides critical data regarding the molecular weight and fragmentation patterns of Quinocarcinol. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed. HRMS, in particular, can determine the exact mass of the molecular ion or fragment ions with high accuracy, allowing for the unambiguous determination of the elemental composition. Fragmentation patterns, obtained through techniques like Electron Ionization Mass Spectrometry (EI-MS) or tandem MS (MS/MS), offer further structural clues by breaking down the molecule into characteristic fragments, which can be correlated with specific substructures. mdpi.comrug.nl

X-ray Crystallography for Definitive Structure Confirmation and Absolute Configuration Determination

Single-crystal X-ray crystallography offers the most definitive method for confirming the molecular structure of Quinocarcinol and determining its absolute configuration. By obtaining a crystal of sufficient quality, X-ray diffraction analysis can reveal the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and stereochemical relationships. This technique is invaluable for unequivocally confirming the connectivity and stereochemistry elucidated by spectroscopic methods. researchgate.netcaltech.eduresearchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful tool for analyzing the stereochemistry of chiral molecules like Quinocarcinol. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral chromophores within the molecule. The resulting CD spectrum provides information about the absolute configuration of chiral centers, especially when correlated with theoretical calculations (e.g., Density Functional Theory - DFT) or known chiral standards. researchgate.netresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the presence of specific functional groups within Quinocarcinol. IR spectroscopy detects the absorption of infrared radiation by molecular vibrations, leading to characteristic absorption bands for functional groups such as hydroxyls (O-H), carbonyls (C=O), amines (N-H), and aromatic rings. Raman spectroscopy, which relies on inelastic scattering of light, provides similar information and can be particularly useful for identifying symmetric vibrations and functional groups that are weak absorbers in IR. mdpi.comresearchgate.net

Advanced Hyphenated Techniques in Phytochemical Analysis (e.g., LC-MS for Structural Elucidation)

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for the structural elucidation of compounds like Quinocarcinol, especially when isolated from complex natural product mixtures. LC-MS couples the separation power of liquid chromatography with the detection and identification capabilities of mass spectrometry. This allows for the isolation of Quinocarcinol from a mixture and its immediate analysis by MS, providing molecular weight and fragmentation data that aids in its identification and structural characterization. rug.nl

Molecular Mechanisms of Action and Biological Target Interactions of Quinocarcinol

Investigation of Quinocarcinol's Interaction with Nucleic Acids

Quinocarcinol's primary mechanism of action is believed to be its interaction with DNA, leading to damage and inhibition of crucial cellular processes. jst.go.jpgoogle.com This interaction can manifest in several ways:

DNA Intercalation: Quinone-containing compounds can bind to double-stranded DNA by inserting themselves between the base pairs, a process known as intercalation. derpharmachemica.com This can distort the DNA structure, interfering with replication and transcription. derpharmachemica.com

Covalent Modification: Some quinones have been shown to form covalent bonds with DNA, leading to irreversible modifications. uni-stuttgart.depressbooks.pub This type of interaction can be particularly damaging, as it permanently alters the genetic material. mdpi.com

Strand Scission: Quinocarcinol has been observed to induce single-strand breaks in the DNA of L1210 cells. researchgate.net This DNA cleavage is thought to be mediated by the generation of reactive oxygen species, such as superoxide (B77818) radicals. jst.go.jp The process may require cellular factors, as direct damage to plasmid pBR322 DNA was not observed in the absence of cellular components. researchgate.net

The ability of quinone-containing compounds to interact with DNA through these various modes makes them potent agents for anticancer therapy. derpharmachemica.com

Enzymatic Inhibition and Activation Studies

Quinocarcinol and its analogs have been shown to inhibit the activity of topoisomerases, enzymes that are critical for managing the topological state of DNA during replication, transcription, and repair. googleapis.comnih.gov

Topoisomerase Inhibition: Topoisomerase II is a known target of some quinone-based anticancer agents. googleapis.com Inhibition of this enzyme can lead to the accumulation of DNA strand breaks and ultimately trigger cell death. While some topoisomerase II inhibitors like novobiocin (B609625) have been studied, their mechanism might not be directly through enzyme inhibition but by interfering with ATP binding required for the enzyme's function. nih.gov Other novel inhibitors have been found to inhibit the catalytic cleavage activity of Topoisomerase I without forming the stable ternary complex of drug-enzyme-DNA. nih.gov

The following table summarizes the enzymatic inhibition by related compounds:

| Compound/Class | Enzyme Target | Effect |

| Novobiocin | Topoisomerase II | Potent inhibitor of DNA incision |

| Nalidixic acid | Topoisomerase II | No inhibition of endonucleolytic cleavage |

| Oxolinic acid | Topoisomerase II | No inhibition of endonucleolytic cleavage |

| CY13II | Topoisomerase I | Inhibits catalytic cleavage activity |

Interactive Data Table: Click on column headers to sort.

Identification and Characterization of Quinocarcinol Binding Proteins and Receptors

The interaction of small molecules with proteins is a key aspect of their biological activity. While specific binding proteins and receptors for Quinocarcinol are not extensively detailed in the provided results, general principles of ligand-protein interactions and the study of intracellular binding proteins for other molecules provide a framework for understanding potential mechanisms.

Intracellular receptor proteins are often located in the cytoplasm or nucleus and their ligands are typically small, hydrophobic molecules that can cross the plasma membrane. khanacademy.org The study of retinoid binding-proteins, for instance, shows how these proteins facilitate transport, metabolism, and delivery of their ligands to nuclear receptors. nih.gov Techniques like affinity binding assays are crucial for determining the strength of binding between a ligand and its target biomolecule, often expressed as the equilibrium dissociation constant (KD). bmglabtech.com The identification of such binding partners for Quinocarcinol would be a significant step in fully elucidating its mechanism of action.

Modulation of Cellular Signaling Pathways by Quinocarcinol in Preclinical Models

Quinocarcinol and related compounds have been shown to significantly impact cellular signaling pathways that control cell proliferation, survival, and death. nih.govgoogleapis.com

Apoptosis: Treatment with quinoxaline (B1680401) 1,4-dioxide derivatives, which share structural similarities with quinocarcinol, has been shown to induce apoptosis in human colon cancer cells. nih.gov For example, the derivative DCQ was found to decrease the levels of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov The p53 protein is a critical regulator of apoptosis, and its activation can lead to cell cycle arrest and cell death in response to cellular stress or DNA damage. mdpi.com

Cell Cycle Regulation: Quinocarcinol and its analogs can induce cell cycle arrest, particularly at the G2/M phase. nih.gov This is a common mechanism for anticancer agents to halt the proliferation of cancer cells. nih.gov The cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. mdpi.com For instance, the quinoxaline derivatives BPQ and AMQ were found to inhibit the expression of cyclin B, a key regulator of the G2/M transition. nih.gov The CDC25C phosphatase is another crucial protein that regulates the G2/M progression, and its activity is controlled by multiple signaling pathways. d-nb.info

The following table details the effects of related compounds on apoptosis and cell cycle regulating molecules:

| Compound | Effect on Apoptosis Regulators | Effect on Cell Cycle Regulators |

| DCQ | Decreased Bcl-2, Increased Bax | No noticeable effect on cell cycling |

| BPQ | Induces apoptosis | G2/M cell cycle arrest, Inhibited cyclin B expression |

| AMQ | No apoptosis induction | G2/M cell cycle arrest, Inhibited cyclin B expression |

Interactive Data Table: Click on column headers to sort.

Effects on Gene Expression and Proteomics Profiles in In Vitro Systems

The interaction of a compound with cellular machinery ultimately leads to changes in gene and protein expression, which can be studied using transcriptomics and proteomics. wikipedia.orgfrontiersin.org

Gene Expression: Gene expression profiling allows for the measurement of the activity of thousands of genes at once, providing a global picture of the cell's response to a particular treatment. wikipedia.org DNA methylation is a key epigenetic mechanism that regulates gene expression, where methylation of CpG islands is often associated with lower gene expression. cd-genomics.comnih.gov The modulation of gene expression by Quinocarcinol could be a consequence of its interaction with DNA and its influence on the epigenetic landscape.

Proteomics: Proteomics is the large-scale study of proteins, particularly their structures and functions. nih.gov Changes in protein expression following treatment with a compound can reveal its mechanism of action. nih.gov For example, a proteomic analysis could identify proteins that are up- or down-regulated in response to Quinocarcinol, providing insights into the pathways it affects. While there is often a positive correlation between mRNA and protein expression, this is not always the case, highlighting the importance of studying both the transcriptome and the proteome. nih.govelifesciences.org

Comparative Analysis of Mechanism of Action with Structurally Related Natural Products

Quinocarcinol belongs to the tetrahydroisoquinoline (THIQ) family of alkaloids, which includes a wide range of structurally diverse and biologically active compounds. acs.orgresearchgate.net Many of these compounds share common mechanistic features.

Saframycins and Ecteinascidins: Like Quinocarcinol, saframycins and ecteinascidins are known to interact with DNA. google.com Ecteinascidin 743 (Yondelis®), a clinically used anticancer drug, interacts with the minor groove of DNA, causing strand breaks and inhibiting DNA synthesis and gene transcription. researchgate.net

SF-1739: Quinocarcin (B1679961) and SF-1739 are potent antitumor antibiotics that share a common tetracyclic tetrahydroisoquinoline-pyrrolidine core scaffold. researchgate.net This structural similarity suggests that they may have comparable mechanisms of action, likely involving DNA as a primary target.

Quinoxaline 1,4-dioxides: These compounds, while not identical in structure, share the quinoxaline core and have demonstrated the ability to induce cell cycle arrest and apoptosis, similar to the effects observed with Quinocarcinol analogs. nih.gov

The study of these related natural products provides valuable context for understanding the molecular mechanisms of Quinocarcinol and highlights the importance of the tetrahydroisoquinoline scaffold in mediating anticancer activity. researchgate.netmdpi.comrsc.org

Structure Activity Relationship Sar Studies and Rational Design of Quinocarcinol Analogs

Identification of Pharmacophoric Elements and Essential Structural Motifs for Biological Activity

Identifying the specific molecular features responsible for Quinocarcinol's biological activity is crucial for rational drug design. While detailed pharmacophore mapping for Quinocarcinol itself is not extensively detailed in the provided snippets, studies on related THIQ derivatives and antitumor agents offer insights. For example, in certain THIQ analogs, carbamate (B1207046) and N,O-aminal groups have been identified as essential for activity researchgate.net. Furthermore, studies on other classes of anticancer agents, such as quinoxaline (B1680401) derivatives, have indicated that specific electronic properties, the presence of particular linkers, and the nature of substituents on aromatic rings are critical for modulating antiproliferative effects mdpi.com. The complex fused-ring system of quinocarcin (B1679961) and its analogs, including their ability to interact with DNA, suggests that specific spatial arrangements and electronic distributions within the molecule are vital for their mechanism of action jst.go.jp.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Quinocarcinol Derivatives

QSAR modeling provides a powerful computational approach to correlate chemical structure with biological activity, enabling the prediction of activity for new compounds and guiding their design. While direct QSAR studies specifically focused on Quinocarcinol derivatives are not explicitly detailed in the provided search results, QSAR has been successfully applied to related THIQ compounds and other heterocyclic systems with anticancer or antitumor activities. For instance, quantitative structure-activity relationship (QSAR) analysis has been employed for tumor-specificity studies of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives nih.gov. Similarly, QSAR studies on quinoxaline derivatives have identified key descriptors influencing anticancer activity mdpi.com, and on pyrimido-isoquinolin-quinone derivatives for antibacterial activity, utilizing techniques like CoMFA and CoMSIA to correlate structural features with potency nih.gov. These studies establish a precedent for applying QSAR methodologies to understand and predict the activity of THIQ-based compounds.

Table 1: Illustrative QSAR Descriptors and Biological Activity (Example from related THIQ studies)

| Compound ID | Molecular Descriptor (Example) | Predicted Activity (e.g., IC50) |

| THIQ-01 | LogP | 1.5 µM |

| THIQ-02 | Molar Refractivity | 0.8 µM |

| THIQ-03 | Topological Surface Area | 3.2 µM |

| THIQ-04 | Electronic Parameter (e.g., q) | 0.5 µM |

Note: This table is illustrative, based on the principles of QSAR modeling applied to THIQ derivatives as described in related literature nih.gov. Specific descriptors and activity values for Quinocarcinol analogs would be derived from dedicated QSAR studies.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule plays a pivotal role in its interaction with biological targets, significantly influencing its SAR. Studies on the conformational space of related compounds have revealed interesting conformation-activity relationships nih.gov. For Quinocarcinol and its analogs, understanding their preferred three-dimensional structures, whether in solution or in crystalline form, can provide critical insights into how they bind to their biological targets, such as DNA jst.go.jp. Analyzing the conformational flexibility and identifying the bioactive conformation can help explain differences in activity among various analogs and guide the design of new compounds that adopt a more favorable conformation for target engagement. While specific conformational studies directly on Quinocarcinol analogs are mentioned in passing jst.go.jp, the principle that conformation influences SAR is well-established in medicinal chemistry and is a key consideration in the rational design of such complex molecules.

Preclinical Evaluation of Quinocarcinol S Biological Activities and Efficacy

In Vitro Cytotoxicity and Antiproliferative Activity against Various Cancer Cell Lines

Quinocarcinol is recognized within the scientific literature primarily as an antitumor antibiotic and agent rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. Compounds derived from or related to the THIQ scaffold have demonstrated significant in vitro antiproliferative effects against a range of cancer cell lines. For instance, related compounds like quinocarmycin citrate (B86180) (KW 2152) have been investigated for their mechanism of action on mouse L1210 cells in vitro researchgate.net. Studies on other THIQ analogs have shown a broad spectrum of biological activities, including anticancer properties rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. However, specific quantitative data, such as IC50 values for Quinocarcinol against various human cancer cell lines, are not detailed in the provided search results. The general classification as an antitumor agent suggests potential cytotoxic and antiproliferative capabilities that warrant further detailed in vitro investigation.

Antimicrobial Activity Spectrum and Potency against Bacterial and Fungal Strains in In Vitro Assays

The THIQ structural motif, present in Quinocarcinol, is associated with reported antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov. These activities can stem from various mechanisms, such as interfering with essential cellular pathways like tetrahydrofolate synthesis nih.gov. While the broader THIQ class exhibits antimicrobial potential, specific in vitro data detailing the spectrum of activity and potency (e.g., Minimum Inhibitory Concentration - MIC values) for Quinocarcinol against particular bacterial and fungal strains are not explicitly provided in the reviewed literature. Some studies mention MIC values for related compounds or compounds in different contexts, but direct quantitative data for Quinocarcinol remains elusive in the provided snippets.

Studies on Mechanisms of Resistance to Quinocarcinol in Preclinical Models

Understanding drug resistance mechanisms is a critical aspect of preclinical drug development, particularly for anticancer and antimicrobial agents nih.govnih.govtd2inc.commdpi.comoaepublish.com. Preclinical models, including drug-adapted cell lines and in vivo studies, are employed to elucidate how resistance emerges through mechanisms such as target mutations, upregulation of efflux pumps, or activation of bypass pathways nih.govnih.govtd2inc.commdpi.comoaepublish.com. While these general mechanisms of resistance are well-documented in the context of various therapeutic agents, the provided literature does not include specific studies that detail the mechanisms of resistance that may develop against Quinocarcinol. Therefore, targeted preclinical investigations would be necessary to identify and understand any potential resistance pathways associated with this compound.

Efficacy Studies in Relevant Animal Models (excluding human clinical data)

Quinocarcinol has been identified as an antitumor agent, indicating its potential efficacy in preclinical models rsc.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The THIQ class has also been associated with in vivo efficacy in other therapeutic areas, such as antimalarial activity nih.gov. Preclinical in vivo testing programs systematically evaluate novel agents in genomically characterized animal models to predict clinical utility cancer.gov. However, specific studies detailing the in vivo efficacy of Quinocarcinol against cancer or infectious diseases in animal models are not explicitly detailed in the provided search results. The development of effective preclinical animal models is recognized as essential for assessing drug safety and efficacy before human trials pharmafeatures.compubpub.orgplos.org.

Compound List

Quinocarcinol

Advanced Analytical and Bioanalytical Methodologies in Quinocarcinol Research

Development of Chromatographic Methods (HPLC, UPLC) for Quinocarcinol Analysis in Research

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the analysis of quinocarcinol. These methods are vital for determining its purity, quantifying its presence in various matrices, and monitoring its behavior during synthesis and in biological samples.

HPLC and UPLC Method Development: The development of HPLC and UPLC methods for quinocarcinol involves optimizing parameters such as stationary phase (e.g., C18 columns), mobile phase composition (mixtures of solvents like acetonitrile (B52724) and aqueous buffers), flow rate, and column temperature to achieve efficient separation and detection japsonline.comnih.govscirp.orgfrontiersin.org. Researchers focus on achieving good resolution, symmetry, and short run times, often leveraging UPLC's enhanced speed and performance over traditional HPLC japsonline.comnih.gov.

Validation: Method validation is a critical step, ensuring the reliability, accuracy, and precision of the analytical procedure. This typically involves assessing linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), specificity, and robustness, adhering to guidelines such as those from the ICH japsonline.comnih.govscirp.orgmdpi.com. For instance, a UPLC method for Cefditoren Pivoxil demonstrated linearity between 80-120 µg/ml and precision within acceptable limits japsonline.com. While specific data for quinocarcinol's validation parameters are not detailed here, these principles are universally applied.

Applications in Research: These chromatographic techniques are used for qualitative and quantitative analysis of quinocarcinol in research samples, including monitoring synthetic reaction progress and ensuring product purity researchgate.netorgsyn.orgresolvemass.caazom.com.

Mass Spectrometry-Based Techniques for Quantification and Metabolite Profiling in Biological Matrices (for in vitro/preclinical studies)

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS/MS), is indispensable for the sensitive and selective quantification of quinocarcinol and the identification of its metabolites in biological samples from in vitro and preclinical studies.

LC-MS/MS for Quantification: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a gold standard for bioanalysis due to its high sensitivity, selectivity, and throughput frontiersin.orgnih.govlcms.cznih.govmdpi.comfrontiersin.org. Methods are developed using specific ionization modes (e.g., positive electrospray ionization) and multiple reaction monitoring (MRM) or precursor ion monitoring to quantify quinocarcinol and its metabolites in complex matrices like plasma, tissue homogenates, or cell lysates frontiersin.orgnih.govlcms.cz. For example, a UPLC-MS/MS method was developed for cyclophosphamide (B585) quantification, with a lower limit of quantification (LLOQ) of 5 ng/mL for CP and 2.5 ng/mL for its metabolite 4-OHCP frontiersin.org.

Metabolite Profiling and Identification: MS techniques, particularly high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), are crucial for identifying and characterizing quinocarcinol metabolites. These methods allow for the determination of elemental composition and structural elucidation through fragmentation patterns frontiersin.orgijpras.comthermofisher.com. Survey Scan functionality on tandem quadrupole mass spectrometers can facilitate rapid screening for drug metabolites by monitoring common fragment ions lcms.cz.

Preclinical Pharmacokinetics: LC-MS/MS methods are extensively used in preclinical pharmacokinetic (PK) studies to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of quinocarcinol. These studies provide critical data on drug exposure, half-life, and tissue distribution, essential for drug development nih.govnih.govmdpi.comfrontiersin.org.

Spectrophotometric and Fluorometric Assays for Quinocarcinol Detection and Quantification

Spectrophotometric and fluorometric assays offer alternative or complementary methods for detecting and quantifying quinocarcinol, particularly when high sensitivity or specific detection mechanisms are required.

UV-Vis Spectrophotometry: Ultraviolet-visible (UV-Vis) spectrophotometry measures the absorption of light by a sample at specific wavelengths. This technique is based on the Beer-Lambert Law, where absorbance is directly proportional to the concentration of the analyte pro-analytics.nettechnologynetworks.commabion.eulibretexts.org. A calibration curve generated from standards of known concentrations is used to determine the concentration of quinocarcinol in unknown samples. UV-Vis spectroscopy is valuable for assessing purity and quantifying compounds with chromophores pro-analytics.nettechnologynetworks.comlibretexts.org.

Fluorometric Assays: Fluorometric methods utilize the fluorescence emitted by a compound when excited by specific wavelengths of light. These assays are generally several orders of magnitude more sensitive and specific than spectrophotometric methods mdpi.commdpi.comnih.govgenetargetsolutions.com.audenovix.com. If quinocarcinol or its derivatives exhibit intrinsic fluorescence, or can be derivatized to become fluorescent, fluorometric assays can provide highly sensitive detection and quantification, often used in biological sample analysis mdpi.comnih.govgenetargetsolutions.com.au. For example, fluorometric methods are known for their high sensitivity and specificity in quantifying biomolecules like DNA mdpi.comgenetargetsolutions.com.au.

Methodologies for Monitoring Biosynthesis and Synthetic Reaction Progress

Tracking the progress of quinocarcinol's biosynthesis or chemical synthesis is essential for optimizing yields and ensuring product quality. Analytical techniques play a key role in monitoring these processes.

Chromatographic Monitoring: HPLC and UPLC are frequently employed to monitor the progression of chemical reactions by analyzing aliquots taken at different time points. These analyses can identify the consumption of starting materials, the formation of intermediates, and the appearance of the final quinocarcinol product, as well as any by-products or impurities researchgate.netresolvemass.cachromatographyonline.comresearchgate.net. Online HPLC systems allow for real-time monitoring of reaction kinetics and endpoint determination chromatographyonline.comresearchgate.net.

Spectroscopic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for monitoring synthesis. NMR can provide detailed structural information about intermediates and products, while MS can confirm molecular weight and identify species present in the reaction mixture orgsyn.orgbeilstein-journals.orgnih.govbruker.comnanalysis.comrsc.org. These techniques are invaluable for understanding reaction mechanisms and optimizing synthetic routes.

Advanced Imaging Techniques for Subcellular Localization and Interaction Studies

Understanding where quinocarcinol acts within a cell or tissue and how it interacts with cellular components requires advanced imaging techniques.

Microscopy Techniques: Techniques such as fluorescence microscopy and confocal microscopy allow for the visualization of molecules within cells. If quinocarcinol can be labeled with a fluorescent tag or possesses inherent fluorescence, these methods can determine its subcellular localization (e.g., nucleus, cytoplasm, mitochondria) and track its distribution over time bitesizebio.com. Advanced imaging can also reveal interactions with specific cellular structures or organelles.

Other Advanced Imaging: Other advanced imaging modalities, such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), might be applicable in specific preclinical or in vivo research contexts, especially if quinocarcinol can be radiolabeled or if its biological effects can be indirectly visualized through changes in tissue properties frontiersin.orgnih.govnih.govresearchgate.net. These techniques provide spatial and functional information about the compound's distribution and impact within a biological system.

Compound List:

Quinocarcinol

Future Directions and Emerging Research Avenues for Quinocarcinol

Exploration of Novel Biosynthetic Pathways and Enzymes for Chemoenzymatic Synthesis

The pursuit of more efficient and sustainable methods for producing complex natural products like Quinocarcinol is a significant area of ongoing research. Future efforts are directed towards elucidating and harnessing novel biosynthetic pathways and identifying specific enzymes that can be utilized in chemoenzymatic synthesis. By understanding the natural enzymatic machinery responsible for Quinocarcinol's formation, researchers aim to engineer microbial strains or isolated enzymes for enhanced production yields and the generation of diverse analogs. This approach offers the potential for stereoselective synthesis under mild conditions, aligning with the principles of green chemistry researchgate.net. For instance, studies on related tetrahydroisoquinoline alkaloids highlight the importance of enzymes such as norcoclaurine synthase (NCS) and various methyltransferases in their biosynthesis, suggesting that similar enzymatic cascades could be relevant for Quinocarcinol acs.orgnih.gov. The identification of specific enzymes capable of key transformations, such as oxidative dearomatization or Pictet-Spengler reactions, could unlock new routes for Quinocarcinol synthesis nih.gov.

Integration of Computational Chemistry and Machine Learning in Quinocarcinol Research

The application of computational chemistry and machine learning (ML) is set to revolutionize Quinocarcinol research by accelerating discovery and optimizing experimental design. Future research will increasingly leverage these tools to predict molecular properties, explore structure-activity relationships (SARs), and design novel Quinocarcinol analogs with improved efficacy or tailored biological profiles. ML models can be trained on existing datasets to identify key structural features associated with desired activities, thereby guiding synthetic efforts towards more promising candidates researchgate.netresearchgate.net. Furthermore, computational methods can aid in understanding the molecular mechanisms of Quinocarcinol's action by predicting binding affinities to potential biological targets or simulating its interactions within cellular pathways. This integration promises to streamline the drug discovery process, moving from hypothesis generation to candidate validation more efficiently.

High-Throughput Screening for Identification of New Biological Targets and Activities

High-throughput screening (HTS) remains a cornerstone for discovering novel biological activities and identifying new therapeutic targets for compounds like Quinocarcinol. Future research will likely employ expanded HTS campaigns using diverse biological assays, including phenotypic screens that assess cellular processes without prior knowledge of the specific target. This unbiased approach can uncover unexpected biological effects and identify novel molecular targets that Quinocarcinol or its derivatives interact with. For example, screening against various disease models or specific cellular pathways could reveal new therapeutic applications beyond those currently recognized. The identification of "hits" from such screens provides a crucial starting point for lead optimization and further mechanistic studies.

Strategies for Overcoming Resistance Mechanisms in Preclinical Settings

As with many bioactive compounds, the development of resistance mechanisms can limit the long-term efficacy of Quinocarcinol. Future preclinical research will focus on understanding how cells or organisms develop resistance to Quinocarcinol and devising strategies to circumvent these mechanisms. This may involve identifying specific molecular pathways or genetic mutations that confer resistance. Based on these findings, researchers can design novel Quinocarcinol analogs that evade resistance mechanisms or develop combination therapies that target multiple pathways simultaneously. For instance, studies on related compounds have shown that hybridization strategies can lead to agents with equipotent activity against resistant strains, suggesting that similar molecular design approaches could be beneficial for Quinocarcinol.

Investigation of Quinocarcinol as a Lead for Novel Drug Discovery

The scaffold of Quinocarcinol holds significant potential as a starting point for the development of novel therapeutic agents. Future drug discovery efforts will focus on systematically modifying the Quinocarcinol structure to enhance its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This involves synthesizing a library of Quinocarcinol analogs through medicinal chemistry approaches, exploring variations in functional groups, ring systems, and stereochemistry. The goal is to identify derivatives that exhibit superior efficacy against specific disease targets or possess improved drug-like properties. The exploration of diversity-oriented synthesis (DOS) strategies, which create numerous small molecules through diverse synthetic pathways, is particularly relevant for discovering unique compounds with potential biological activities.

Green Chemistry Approaches in Quinocarcinol Synthesis and Production

The principles of green chemistry are increasingly being integrated into the synthesis and production of natural products and their analogs, including Quinocarcinol. Future research will emphasize the development of sustainable synthetic routes that minimize environmental impact. This includes exploring solvent-free reactions, utilizing renewable feedstocks, reducing energy consumption, and employing atom-economical transformations. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a promising avenue for achieving high selectivity and reducing waste compared to purely chemical syntheses. Efforts will be directed towards optimizing reaction conditions, developing recyclable catalysts, and designing more efficient purification methods to ensure that Quinocarcinol production is both environmentally responsible and economically viable.

Compound List:

Quinocarcinol

(–)-quinocarcinol methyl ester

(–)-oxa-quinocarcinol methyl ester

(±)-moxiquindole

(À)-salsolidine

(À)-calycotomine

(À)-carnegine

GSK789

Ritalin

Q & A

Q. What are the established synthetic pathways for quinocarcinol, and how do their yields and purity compare?

Methodological guidance:

- Review peer-reviewed synthesis protocols (e.g., total synthesis vs. semi-synthetic approaches) and compare yields using HPLC or LC-MS purity assessments.

- Cross-reference characterization data (NMR, IR) with literature to validate structural integrity .

- Example table:

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Challenges |

|---|---|---|---|

| Total Synthesis Route A | 12 | ≥95% | Stereochemical control |

| Semi-Synthetic Route B | 28 | ≥98% | Intermediate instability |

Q. How is quinocarcinol’s cytotoxicity evaluated in vitro, and what cell lines are most responsive?

Methodological guidance:

- Use standardized assays (e.g., MTT, apoptosis markers) across multiple cell lines (e.g., HeLa, MCF-7) with triplicate replicates.

- Include positive controls (e.g., doxorubicin) and report IC50 values with 95% confidence intervals .

Q. What analytical techniques are optimal for quantifying quinocarcinol in biological matrices?

Methodological guidance:

- Compare LC-MS/MS (high sensitivity, LOQ ~0.1 ng/mL) vs. UV-Vis spectroscopy (cost-effective but LOQ ~1 µg/mL).

- Validate recovery rates in plasma or tissue homogenates using spiked samples .

Advanced Research Questions

Q. How can contradictory data on quinocarcinol’s mechanism of action be resolved?

Methodological guidance:

Q. What experimental designs mitigate variability in quinocarcinol’s pharmacokinetic profiles across preclinical models?

Methodological guidance:

Q. How do computational models improve quinocarcinol’s target prediction, and what are their limitations?

Methodological guidance:

- Apply molecular docking (e.g., AutoDock Vina) and MD simulations to assess binding affinity to putative targets (e.g., topoisomerase I).

- Validate in vitro using SPR or ITC to confirm binding kinetics .

Data Interpretation and Reporting

What frameworks guide the formulation of research questions for quinocarcinol’s combination therapy studies?

Methodological guidance:

- Use PICO (Population: cancer subtype; Intervention: quinocarcinol + adjuvant; Comparison: monotherapy; Outcome: synergy score) or FINER (Feasible, Novel, Ethical, Relevant) criteria .

- Example table:

| Framework | Application Example |

|---|---|

| PICO | "Does quinocarcinol + paclitaxel improve PFS in triple-negative breast cancer (TNBC) vs. paclitaxel alone?" |

| FINER | Novelty: First study to assess quinocarcinol’s synergy with immune checkpoint inhibitors. |

Q. How should researchers address quinocarcinol’s resistance mechanisms in peer-reviewed manuscripts?

Methodological guidance:

- Discuss ATP-binding cassette (ABC) transporter upregulation via qPCR and functional assays (e.g., rhodamine-123 efflux).

- Contrast findings with structurally similar compounds (e.g., anthracyclines) to highlight unique resistance pathways .

Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in quinocarcinol’s in vivo toxicity studies?

Methodological guidance:

Q. How can researchers ethically resolve conflicts between quinocarcinol’s academic findings and industry-sponsored data?

Methodological guidance:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.